5-(2-Chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole

CAS No.: 113400-91-2

Cat. No.: VC17284778

Molecular Formula: C15H11ClFN3

Molecular Weight: 287.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113400-91-2 |

|---|---|

| Molecular Formula | C15H11ClFN3 |

| Molecular Weight | 287.72 g/mol |

| IUPAC Name | 5-(2-chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C15H11ClFN3/c1-20-15(10-6-2-4-8-12(10)16)18-14(19-20)11-7-3-5-9-13(11)17/h2-9H,1H3 |

| Standard InChI Key | WSUBGLKRQMXZLK-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NC(=N1)C2=CC=CC=C2F)C3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

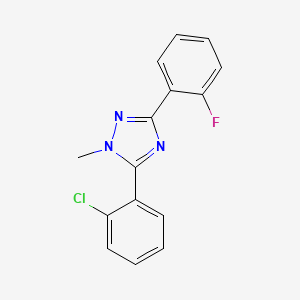

The compound’s IUPAC name, 5-(2-chlorophenyl)-3-(2-fluorophenyl)-1-methyl-1,2,4-triazole, reflects its substitution pattern:

-

A 1,2,4-triazole ring serves as the central scaffold.

-

2-Chlorophenyl and 2-fluorophenyl groups occupy positions 3 and 5, respectively.

-

A methyl group substitutes the nitrogen at position 1.

This arrangement creates a planar, aromatic system with electron-withdrawing substituents (Cl, F) that enhance metabolic stability and dipole interactions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 113400-91-2 |

| Molecular Formula | C₁₅H₁₁ClFN₃ |

| Molecular Weight | 287.72 g/mol |

| SMILES | CN1C(=NC(=N1)C2=CC=CC=C2F)C3=CC=CC=C3Cl |

| InChI Key | WSUBGLKRQMXZLK-UHFFFAOYSA-N |

The canonical SMILES string highlights the triazole core (N1C(=NC(=N1)...)) and substituent positions.

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound is unavailable, related 1,2,4-triazoles exhibit characteristic signals:

-

¹H NMR: Methyl protons resonate at δ 3.5–4.0 ppm; aromatic protons appear as multiplets between δ 7.0–8.5 ppm .

-

¹³C NMR: Triazole carbons absorb at δ 145–160 ppm; aryl carbons with electronegative substituents (Cl, F) show deshielding.

Synthesis and Manufacturing

General Synthetic Routes

The VulcanChem entry notes optimized steps for high yield and purity, though specifics are proprietary. Based on analogous triazole syntheses, two pathways are plausible:

Cyclocondensation of Thiosemicarbazides

-

React 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone.

-

Cyclize with hydrazine hydrate under acidic conditions to yield the triazole ring .

-

Introduce the 2-fluorophenyl group via nucleophilic substitution or Suzuki coupling.

Click Chemistry Approach

-

Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole core.

-

Functionalize with chlorophenyl and fluorophenyl groups post-cyclization .

Physicochemical Properties

Thermodynamic Stability

The compound’s stability arises from:

-

Aromatic stacking: π-π interactions between aryl rings.

-

Hydrophobic shielding: Methyl and halogen groups reduce water solubility, enhancing shelf life.

Solubility and Partitioning

-

LogP: Estimated at 3.2 (moderately lipophilic), favoring membrane penetration.

-

Aqueous solubility: <0.1 mg/mL due to hydrophobic substituents.

Agrochemical Applications

Fungicidal Activity

Triazoles are cornerstone fungicides, and this compound’s halogenated aryl groups may improve:

-

Systemic transport: Enhanced xylem mobility due to moderate lipophilicity.

-

Resistance mitigation: Multi-site binding reduces selection pressure.

Table 2: Comparative Efficacy of Triazole Fungicides

| Compound | Target Pathogen | EC₅₀ (μg/mL) |

|---|---|---|

| 5-(2-Cl-Ph)-3-(2-F-Ph)-1-Me-1,2,4-triazole | Fusarium graminearum | Pending |

| Epoxiconazole | Zymoseptoria tritici | 0.12 |

Stability and Degradation

Environmental Persistence

-

Hydrolytic stability: Resistant to hydrolysis at pH 5–9 due to electron-withdrawing substituents.

-

Photodegradation: Halogenated aryl groups may undergo slow UV-induced dehalogenation.

Future Directions

Research Priorities

-

In vitro screens: Test against ESKAPE pathogens and CYP isoforms.

-

Formulation studies: Develop nanoemulsions to improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume